Cas no 19585-90-1 (3-phenylquinoline-2,4-dicarboxylic acid)

3-Phenylquinoline-2,4-dicarboxylic acid is a versatile heterocyclic compound featuring a quinoline core substituted with phenyl and dicarboxylic acid functional groups. Its rigid aromatic structure and dual carboxyl groups make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules with tailored electronic or coordination properties. The compound exhibits potential utility in coordination chemistry, serving as a chelating ligand for metal ions, and in materials science due to its π-conjugated system. Its well-defined reactivity and stability under various conditions enhance its applicability in pharmaceutical and agrochemical research. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning in synthetic modifications.
3-phenylquinoline-2,4-dicarboxylic acid structure
19585-90-1 structure
Product Name:3-phenylquinoline-2,4-dicarboxylic acid
CAS No:19585-90-1
MF:C17H11NO4
MW:293.273544549942
MDL:MFCD03028436
CID:908243
PubChem ID:282715
Update Time:2025-05-20

3-phenylquinoline-2,4-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-phenylquinoline-2,4-dicarboxylic acid
    • 3-Phenyl-chinolin-2,4-dicarbonsaeure
    • 3-Phenylquinolin-2,4-dicarbonsaeure
    • 3-phenyl-quinoline-2,4-dicarboxylic acid
    • MDL: MFCD03028436
    • Inchi: 1S/C17H11NO4/c19-16(20)14-11-8-4-5-9-12(11)18-15(17(21)22)13(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22)
    • InChI Key: BEJHKUKBANBLMR-UHFFFAOYSA-N
    • SMILES: OC(C1=C2C=CC=CC2=NC(C(=O)O)=C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 293.06900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 87.49000
  • LogP: 3.29820

3-phenylquinoline-2,4-dicarboxylic acid Pricemore >>

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Additional information on 3-phenylquinoline-2,4-dicarboxylic acid

3-Phenylquinoline-2,4-Dicarboxylic Acid

3-Phenylquinoline-2,4-dicarboxylic acid (CAS No. 19585-90-1) is a versatile compound with a unique structure that combines the aromaticity of quinoline with the functional versatility of carboxylic acid groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including material science, pharmacology, and organic synthesis. The quinoline backbone provides a rigid aromatic system, while the carboxylic acid groups at positions 2 and 4 offer opportunities for further functionalization and reactivity.

Recent studies have highlighted the importance of 3-phenylquinoline-2,4-dicarboxylic acid in the development of advanced materials. Researchers have explored its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid groups serve as effective ligands for metal ions, enabling the formation of intricate architectures with potential applications in gas storage, catalysis, and sensing technologies. For instance, a 2023 study demonstrated that incorporating this compound into MOFs significantly enhances their adsorption capacity for CO₂, making them promising candidates for carbon capture applications.

In the field of pharmacology, 3-phenylquinoline-2,4-dicarboxylic acid has shown potential as a lead compound for drug discovery. Its quinoline moiety is known to exhibit bioactivity across various biological systems. Recent research has focused on modifying the compound's structure to improve its pharmacokinetic properties. For example, scientists have explored the synthesis of derivatives with enhanced solubility and bioavailability, which could pave the way for new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

The synthesis of 3-phenylquinoline-2,4-dicarboxylic acid involves a multi-step process that typically begins with quinoline derivatives. One common approach involves Friedländer-type cyclization reactions, where appropriately substituted precursors undergo thermal or catalytic conditions to form the quinoline ring system. The introduction of phenyl and carboxylic acid groups is achieved through directed metallation or coupling reactions, ensuring precise control over the final product's structure. These synthetic methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for large-scale applications.

From an environmental perspective, 3-phenylquinoline-2,4-dicarboxylic acid has been studied for its role in green chemistry initiatives. Its ability to act as a biodegradable ligand in catalytic systems reduces the environmental footprint of industrial processes. A 2023 study published in *Green Chemistry* highlighted its use as a catalyst in asymmetric hydrogenation reactions, demonstrating high enantioselectivity while minimizing waste generation.

In conclusion, 3-phenylquinoline-2,4-dicarboxylic acid (CAS No. 19585-90-1) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and therapies. As advancements in synthetic methodologies and application studies continue to unfold, this compound is poised to play an even greater role in shaping future scientific discoveries.

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